Methyl 3-amino-5-fluoro-2-methylbenzoate
Overview
Description
Methyl 3-amino-5-fluoro-2-methylbenzoate is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol. It is primarily used for research and development purposes. This compound is a powder at room temperature and has high gastrointestinal absorption and blood-brain barrier permeability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-fluoro-2-methylbenzoate typically involves the esterification of 3-amino-5-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions and equipment to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-5-fluoro-2-methylbenzoate has several scientific research applications:
Neural Mechanisms and Eating Disorders: Research has explored its role in targeting orexin receptors, which could have therapeutic potential in treating eating disorders.
Immunomodulatory Properties: It has been investigated for its potential to modulate immune responses, which could be useful in treating autoimmune diseases or enhancing vaccine efficacy.
Antitumor Activity: Studies have evaluated its pharmacological and toxicological profiles, highlighting its potential in cancer treatment.
Radiopharmaceutical Applications: It has been studied for its potential in tumor imaging with PET scans.
Renal Fibrosis Treatment: Research has suggested its potential therapeutic applications for renal interstitial fibrosis.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-fluoro-2-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, its role in neural mechanisms involves targeting orexin receptors, which are involved in regulating food intake and energy balance. The compound’s immunomodulatory effects are likely due to its interaction with lymphocyte subsets and modulation of the humoral immune response.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-fluorobenzoate
- Methyl 4-cyano-5-fluoro-2-methylbenzoate
- Methyl 3-fluoro-4-nitrobenzoate
- Methyl 3-fluoro-5-hydroxy-4-methylbenzoate
- Methyl 3-fluoro-4-formylbenzoate
Uniqueness
Methyl 3-amino-5-fluoro-2-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high gastrointestinal absorption and blood-brain barrier permeability make it particularly valuable for research in neural mechanisms and potential therapeutic applications.
Biological Activity
Methyl 3-amino-5-fluoro-2-methylbenzoate (CAS Number: 697739-04-1) is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features an amino group, a fluorine atom, and a methyl group attached to a benzoate structure. This specific arrangement of substituents influences its biological activity and chemical reactivity. The compound is characterized by its ability to cross biological membranes, suggesting potential applications in targeting central nervous system disorders due to its permeability across the blood-brain barrier.
Pharmacological Properties
- Anti-Tumor Activity : Preliminary studies indicate that this compound may possess anti-tumor properties. Its interactions with specific enzymes involved in metabolic pathways suggest it could influence drug metabolism or efficacy, making it a candidate for cancer treatment.
- Modulation of Enzyme Activity : The compound has been shown to modulate enzyme activity, which may have implications for various biochemical pathways related to cancer and other diseases. Its structural features allow it to interact with biological targets such as receptors and enzymes.
- Potential as a CNS Drug : Due to its ability to penetrate cellular membranes, this compound may be developed for therapeutic applications in central nervous system disorders.
The mechanism of action of this compound involves its interaction with various biological targets:
- Enzyme Interactions : The presence of the amino and fluorine groups influences binding affinity and specificity towards molecular targets, potentially enhancing the compound's pharmacological effects.
- Hydrolysis of Ester Group : The ester group can undergo hydrolysis, releasing the active compound in a controlled manner, which may be beneficial for sustained drug action.
Comparative Analysis
To understand the uniqueness of this compound, it is important to compare it with similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-amino-5-fluoro-3-methylbenzoate | C10H10F N O2 | Different position of amino group |
Methyl 3-amino-5-bromo-2-methylbenzoate | C10H10Br N O2 | Bromine instead of fluorine |
Methyl 4-amino-5-fluoro-2-methylbenzoate | C10H10F N O2 | Different position of amino group |
The positional variation in substituents plays a crucial role in determining the pharmacological properties and potential applications in medicinal chemistry.
Case Studies and Research Findings
Recent studies have explored the biological activities associated with this compound:
- Ames Test for Mutagenicity : The Ames test has been utilized to assess the mutagenicity of this compound. Results from various strains indicate that it exhibits plausible mutagenic activity under specific conditions, highlighting the need for further toxicological assessments .
- In Vitro Studies : In vitro studies have demonstrated that derivatives of similar compounds exhibit antiproliferative effects against various cancer cell lines. These studies suggest that this compound may share similar mechanisms that inhibit cell growth by disrupting microtubule dynamics or inducing apoptosis.
Properties
IUPAC Name |
methyl 3-amino-5-fluoro-2-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIKUUCOPAYYIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211519 | |
Record name | Benzoic acid, 3-amino-5-fluoro-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601211519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697739-04-1 | |
Record name | Benzoic acid, 3-amino-5-fluoro-2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697739-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-amino-5-fluoro-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601211519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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